7-fluoro-1H-indazol-3-amine
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Overview
Description
7-fluoro-1H-indazol-3-amine: is a fluorinated derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties .
Mechanism of Action
Target of Action
The primary target of 7-fluoro-1H-indazol-3-amine is the tyrosine kinase, specifically in the hinge region . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its target, the tyrosine kinase, by binding effectively to the hinge region . This interaction can inhibit the activity of the kinase, thereby affecting the downstream signaling pathways that rely on the kinase’s function .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound can affect several biochemical pathways. Particularly, it has been suggested that this compound may inhibit the Bcl2 family members and the p53/MDM2 pathway . These pathways are crucial in regulating cell apoptosis and cell cycle, which are vital processes in the growth and development of cells .
Pharmacokinetics
The compound’s inhibitory effect against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation in various cancer cell lines. This is achieved through the compound’s effect on apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . This suggests that this compound could potentially be used as an anticancer agent .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, the 1H-indazole-3-amine structure in Linifanib binds effectively with the hinge region of tyrosine kinase .
Cellular Effects
7-Fluoro-1H-indazol-3-amine has been evaluated for its inhibitory activities against human cancer cell lines . It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative, such as 2-fluoroaniline.
Cyclization: The fluorinated benzene derivative undergoes cyclization with hydrazine hydrate to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or amines under basic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Introduction of various functional groups, such as azides or amines, at the 7th position.
Scientific Research Applications
Chemistry: 7-fluoro-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound’s biological activity makes it a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and receptor binding .
Medicine: Due to its potential anti-tumor and anti-inflammatory properties, this compound is being investigated as a lead compound in the development of new therapeutic agents for cancer and inflammatory diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including dyes and polymers .
Comparison with Similar Compounds
1H-indazole-3-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-chloro-1H-indazol-3-amine: The chlorine atom at the 7th position can lead to different reactivity and biological activity compared to the fluorine derivative.
7-bromo-1H-indazol-3-amine: Similar to the chloro derivative, the bromine atom affects the compound’s properties differently than fluorine.
Uniqueness: The presence of the fluorine atom at the 7th position of 7-fluoro-1H-indazol-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile . This makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
7-fluoro-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRISMLLXVZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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